

# 1-Methylcyclohexane-1,4-diol chemical properties

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## Compound of Interest

Compound Name: **1-Methylcyclohexane-1,4-diol**

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An In-Depth Technical Guide to the Chemical Properties of **1-Methylcyclohexane-1,4-diol**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**1-Methylcyclohexane-1,4-diol** is a saturated cyclic diol that serves as a versatile building block in organic synthesis. Its structure, featuring a cyclohexane ring substituted with a methyl group and two hydroxyl groups, gives rise to interesting stereochemical and conformational properties that are of significant interest in the fields of medicinal chemistry and material science. The positions of the substituents on the cyclohexane ring, particularly the 1,4-relationship between the tertiary alcohol/methyl group and the secondary alcohol, dictate the molecule's three-dimensional shape, polarity, and reactivity. This guide provides a comprehensive overview of the core chemical properties of **1-Methylcyclohexane-1,4-diol**, offering insights into its structure, synthesis, reactivity, and potential applications for professionals in research and drug development.

The compound exists as two primary geometric isomers: **cis-1-methylcyclohexane-1,4-diol** and **trans-1-methylcyclohexane-1,4-diol**.<sup>[1]</sup> Each of these isomers presents unique conformational preferences that influence their interaction with other molecules and their suitability for specific synthetic transformations. Understanding these nuances is critical for leveraging this compound's full potential in complex molecular design.

## Physicochemical Properties

The fundamental properties of **1-Methylcyclohexane-1,4-diol** are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>14</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	130.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
IUPAC Name	1-methylcyclohexane-1,4-diol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	89794-52-5 (unspecified stereochemistry)	<a href="#">[2]</a>
124899-25-8 (cis isomer)	<a href="#">[1]</a> <a href="#">[3]</a>	
124899-26-9 (trans isomer)	<a href="#">[1]</a> <a href="#">[4]</a>	
Melting Point	81-84 °C	
Predicted pKa	15.06 ± 0.40	<a href="#">[2]</a>
Canonical SMILES	CC1(CCC(CC1)O)O	<a href="#">[1]</a> <a href="#">[2]</a>
InChIKey	YXZQSMBYXJWRSP-UHFFFAOYSA-N	<a href="#">[1]</a> <a href="#">[2]</a>

## Stereochemistry and Conformational Analysis

The stereochemistry of **1-Methylcyclohexane-1,4-diol** is defined by the relative orientation of the methyl and two hydroxyl groups. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain.[\[5\]](#)[\[6\]](#)

## Geometric Isomers: cis and trans

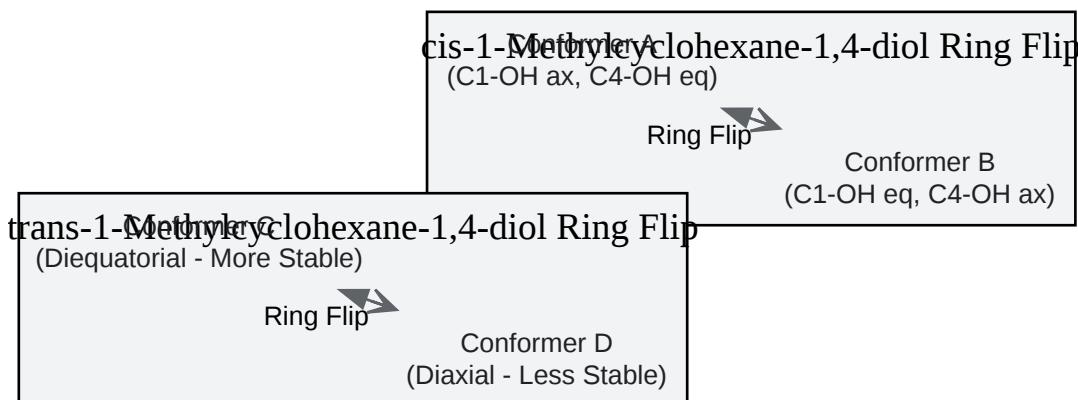
- **cis-1-Methylcyclohexane-1,4-diol:** In this isomer, the secondary hydroxyl group at C4 is on the same side of the ring as the tertiary hydroxyl group at C1.

- **trans-1-Methylcyclohexane-1,4-diol:** The secondary hydroxyl group at C4 is on the opposite side of the ring relative to the tertiary hydroxyl group at C1.

## Conformational Preferences

The stability of the chair conformers for each isomer is determined by the steric strain arising from 1,3-diaxial interactions.<sup>[6][7]</sup> Substituents prefer to occupy the more spacious equatorial positions to avoid these destabilizing interactions.<sup>[8][9]</sup>

- For the cis isomer: The molecule can exist in two rapidly interconverting chair conformations. In one conformer, the tertiary -OH is axial and the C4 -OH is equatorial. In the flipped conformer, the tertiary -OH becomes equatorial, and the C4 -OH becomes axial. The preferred conformation will place the sterically bulkier group (in this case, often considered the methyl/hydroxyl combination at C1) in a position that minimizes overall strain. Generally, the conformer with the C4-hydroxyl group in the equatorial position is more stable.<sup>[7]</sup>
- For the trans isomer: The two main chair conformations are the diaxial and diequatorial forms. The conformer where both the tertiary hydroxyl group and the C4-hydroxyl group are in equatorial positions is significantly more stable due to the absence of major 1,3-diaxial interactions.<sup>[7]</sup> The diequatorial conformer will therefore be the predominant form at equilibrium.



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Caption: Conformational equilibrium in cis and trans isomers.

## Synthesis and Preparation

**1-Methylcyclohexane-1,4-diol** can be synthesized through several established organic chemistry pathways. The choice of method often depends on the desired stereoisomer and the availability of starting materials.

## Protocol 1: Hydroboration-Oxidation of 1-Methylcyclohex-3-enol

This method provides a route to one of the isomers. The hydroboration step is regioselective and stereospecific (syn-addition).

- Starting Material: 1-Methylcyclohex-3-enol.
- Step 1 (Hydroboration): Dissolve 1-methylcyclohex-3-enol in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C under a nitrogen atmosphere. Add a solution of borane-THF complex ( $\text{BH}_3 \cdot \text{THF}$ ) dropwise. Allow the reaction to stir at room temperature for 2-3 hours.
- Step 2 (Oxidation): Cool the reaction mixture back to 0°C. Cautiously add a solution of sodium hydroxide (e.g., 3M NaOH), followed by the slow, dropwise addition of hydrogen peroxide (30%  $\text{H}_2\text{O}_2$ ). The reaction is typically exothermic and requires careful temperature control.
- Workup: After stirring for several hours, extract the product with an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired **1-methylcyclohexane-1,4-diol**.



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Caption: Synthesis via hydroboration-oxidation.

## Chemical Reactivity and Key Reactions

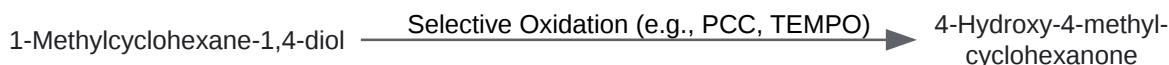
The two hydroxyl groups in **1-methylcyclohexane-1,4-diol** are the primary sites of reactivity. The tertiary alcohol at C1 and the secondary alcohol at C4 exhibit different steric environments, which can be exploited for selective reactions.

## Oxidation

The selective oxidation of diols is a fundamental transformation in organic synthesis.[\[10\]](#)

Depending on the reagents and conditions, either the secondary alcohol or both alcohols can be oxidized.

- Selective Oxidation to Hydroxyketone: Using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a TEMPO-based system can selectively oxidize the less sterically hindered secondary alcohol at C4 to a ketone, yielding 4-hydroxy-4-methylcyclohexan-1-one.[\[11\]](#)
- Oxidative Cleavage: Strong oxidizing agents like periodic acid ( $\text{HIO}_4$ ) or lead tetraacetate can cleave the C-C bond between vicinal diols (1,2-diols).[\[12\]](#) While this is not directly applicable to a 1,4-diol, it is a key reaction for related cyclohexane diols. For 1,4-diols, stronger conditions (e.g., nitric acid) would be needed to open the ring, a process relevant to the synthesis of adipic acid precursors.[\[13\]](#)



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Caption: Selective oxidation of the secondary alcohol.

## Esterification

The hydroxyl groups readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The Fischer esterification is a common acid-catalyzed method.[\[14\]](#)[\[15\]](#)

- Mechanism: The reaction involves protonation of the carboxylic acid carbonyl, making it more electrophilic. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. After a proton transfer, water is eliminated as a leaving group, and deprotonation of the

resulting ester yields the final product.[\[15\]](#) The reaction is an equilibrium, and water is often removed to drive it to completion.[\[15\]](#)

- Selectivity: Due to steric hindrance, the secondary alcohol at C4 is generally more reactive towards esterification than the tertiary alcohol at C1, allowing for potential mono-esterification under controlled conditions.

## Etherification

Ethers can be formed via reactions such as the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

- Procedure: The diol is treated with a strong base (e.g., sodium hydride, NaH) to form the mono- or di-alkoxide. This is followed by the addition of an alkylating agent (e.g., methyl iodide).
- Reactivity Considerations: Similar to esterification, the secondary hydroxyl group is typically more accessible and reactive than the tertiary one.

## Spectroscopic Data

Mass spectrometry provides valuable information for identifying **1-methylcyclohexane-1,4-diol** and its derivatives. The predicted collision cross-section (CCS) values and m/z for various adducts are useful in LC-MS analysis.[\[16\]](#)

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	131.10666	127.7
[M+Na] <sup>+</sup>	153.08860	133.8
[M-H] <sup>-</sup>	129.09210	128.5
[M+H-H <sub>2</sub> O] <sup>+</sup>	113.09664	124.0

Data sourced from PubChem predictions.[\[16\]](#)

## Applications in Research and Drug Development

While **1-methylcyclohexane-1,4-diol** itself is not a therapeutic agent, its rigid, well-defined three-dimensional structure makes it an attractive scaffold and building block in medicinal chemistry.

- **Scaffold for Drug Design:** Saturated carbocycles like cyclohexane are often used as bioisosteres for phenyl rings to improve physicochemical properties such as solubility and metabolic stability. The diol functionality provides convenient handles for further chemical modification.
- **Building Blocks for PROTACs:** The cis-isomer of **1-methylcyclohexane-1,4-diol** is listed as a building block for protein degraders (PROTACs).<sup>[3]</sup> In PROTAC design, small, rigid linkers are crucial for correctly orienting the two ends of the molecule for effective ternary complex formation.
- **Precursor for Novel Ligands:** The cyclohexane-1,3-dione scaffold, a related structure, has been investigated for developing therapeutic agents, for instance, as potential anticancer agents targeting non-small cell lung cancer (NSCLC).<sup>[17]</sup> This highlights the utility of cyclohexane-based structures in generating molecules with significant biological activity.<sup>[18]</sup>

## Conclusion

**1-Methylcyclohexane-1,4-diol** is a compound whose chemistry is deeply rooted in the principles of stereochemistry and conformational analysis. Its distinct cis and trans isomers, each with a unique conformational landscape, offer different spatial arrangements of functional groups that can be exploited in synthesis. For researchers in drug discovery, this molecule provides a non-aromatic, rigid scaffold that can be functionalized through its hydroxyl groups to create novel chemical entities with potentially improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and three-dimensional structure is paramount for its effective application in the laboratory.

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